GS-443902

Content Navigation

Researchers face assay failure when using remdesivir or GS-441524 in cell-free systems due to lack of intracellular activation. GS-443902, the active triphosphate metabolite, directly inhibits viral RdRp, enabling reliable enzymatic studies. • Direct ATP analog for RdRp incorporation kinetics and i+3 delayed chain termination. • Stable salt formulations (e.g., trisodium) ensure lot-to-lot reproducibility, avoiding free acid hydrolysis. • Essential for cryo-EM structural biology and as a reference standard for intracellular conversion quantification. • Selective inhibitor with negligible POLRMT/DNA Pol γ incorporation, ideal for off-target profiling.

CAS Number

Product Name

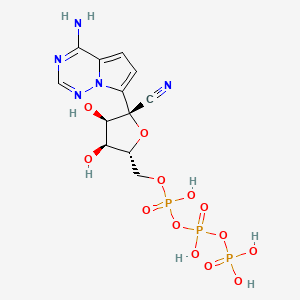

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

intracellular active metabolite of remdesivir

Purity

Package Size

GS-443902 (CAS: 1355149-45-9) is the pharmacologically active, nucleoside triphosphate metabolite of the antiviral prodrug remdesivir (GS-5734). Functioning as a direct adenosine triphosphate (ATP) analog, it acts as a highly selective competitive inhibitor of viral RNA-dependent RNA polymerases (RdRp), causing delayed RNA chain termination at position i+3[1]. For procurement professionals and biochemical researchers, GS-443902 represents the mandatory active agent for cell-free enzymatic assays and structural biology applications, as standard remdesivir lacks in vitro polymerase activity without intracellular kinase activation [2]. It is typically procured in stable salt forms (e.g., trisodium or triethylammonium) to prevent the rapid hydrolysis characteristic of its free acid form.

Research Fit

Direct polymerase inhibition

Supports cell-free RdRp assays without prodrug activation variables

Analytical reference standard

Enables method development, calibration, and quality control in antiviral research

Intracellular activation benchmark

Quantifies bioactivation efficiency in PBMC and tissue pharmacokinetic studies

Procuring the parent prodrug (remdesivir) or the unphosphorylated nucleoside (GS-441524) as a substitute for GS-443902 will result in complete assay failure in cell-free biochemical systems. Remdesivir requires a complex intracellular activation cascade—involving carboxylesterases (CES1), cathepsin A, and multiple nucleotide kinases—to be converted into the active triphosphate [1]. Consequently, in purified RdRp kinetic assays or cryo-EM structural studies, only the pre-phosphorylated GS-443902 can actively compete with endogenous ATP for incorporation into nascent viral RNA [2]. Furthermore, attempting to utilize the free acid form of GS-443902 rather than its stabilized salt forms introduces severe lot-to-lot reproducibility issues due to spontaneous dephosphorylation of the triphosphate tail in aqueous solutions.

Substitution Risk

GS-443902 (active triphosphate)

Directly measures intrinsic RdRp inhibition in cell-free systems, independent of metabolic enzyme expression.

Remdesivir / GS-441524

Require intracellular activation steps; potency varies by cell type and may not reflect target engagement.

Reproducible potency readout

Consistent IC50 in standardized biochemical assays, reducing inter-laboratory variability.

Prodrugs in cell-based assays

Apparent potency shifts with cellular metabolic capacity; cross-lab reproducibility may be limited.

Triphosphate vs. Prodrug in Cell-Free Assays

In cell-free biochemical assays utilizing purified viral polymerases, the active triphosphate GS-443902 demonstrates potent direct inhibition, whereas the prodrug remdesivir is entirely inactive due to the absence of cellular kinases [1]. GS-443902 achieves an IC50 of 0.032 µM against the MERS-CoV RdRp complex and 1.1 µM against RSV RdRp, dictating its exclusive procurement for in vitro enzymatic profiling [2].

| Evidence Dimension | In vitro RdRp Inhibition (IC50) |

| Target Compound Data | IC50 = 0.032 µM (MERS-CoV RdRp) |

| Comparator Or Baseline | Remdesivir (GS-5734): Inactive in cell-free systems |

| Quantified Difference | Absolute requirement for cell-free activity |

| Conditions | Purified viral RdRp biochemical assay |

Establishes that the triphosphate form is strictly required for any biochemical or structural assay utilizing purified viral polymerases.

ATP Competition Kinetics

GS-443902 acts as a direct competitive analog to endogenous ATP. Kinetic profiling reveals that GS-443902 is incorporated by the SARS-CoV-2 RdRp with a 3.65-fold higher selectivity over natural ATP, leading to delayed chain termination at position i+3 [1]. This quantified competitive advantage is critical for establishing baseline substrate ratios in polymerase kinetic studies.

| Evidence Dimension | Polymerase Incorporation Selectivity |

| Target Compound Data | 3.65-fold preference for incorporation by viral RdRp |

| Comparator Or Baseline | Natural ATP (1.0-fold baseline) |

| Quantified Difference | 3.65x higher incorporation efficiency vs. natural substrate |

| Conditions | SARS-CoV-2 RdRp nascent RNA chain elongation assay |

Quantifies the compound's competitive efficiency, allowing researchers to accurately calculate required substrate ratios for delayed chain termination assays.

Host Polymerase Off-Target Selectivity

To ensure viral specificity without confounding host toxicity, GS-443902 was evaluated against human mitochondrial polymerases. It demonstrated a highly restricted incorporation rate by host mitochondrial RNA polymerase (POLRMT) of only 5.8% relative to ATP, and 0% incorporation by DNA polymerase γ at supratherapeutic concentrations (50 µM)[1].

| Evidence Dimension | Host Polymerase Incorporation Rate |

| Target Compound Data | 5.8% incorporation by POLRMT; 0% by DNA pol γ |

| Comparator Or Baseline | Natural ATP (100% incorporation) |

| Quantified Difference | >94% reduction in host enzyme incorporation vs ATP |

| Conditions | Single nucleotide incorporation assay with human POLRMT and DNA pol γ |

Validates the compound's use as a highly selective viral probe that will not confound data through host-enzyme inhibition in complex lysates.

Salt vs. Free Acid Stability

The free acid form of GS-443902 is notoriously unstable, prone to rapid hydrolysis of the triphosphate tail in aqueous environments. Procurement of the trisodium or triethylammonium salt is required to maintain structural integrity, allowing for stable storage at -80°C in DMSO for up to 6 months prior to immediate use in aqueous assay buffers .

| Evidence Dimension | Solution Half-Life and Structural Integrity |

| Target Compound Data | Stable at -80°C in DMSO for 6 months (Trisodium salt) |

| Comparator Or Baseline | Free acid / Aged aqueous solutions |

| Quantified Difference | Prevention of spontaneous dephosphorylation to di/monophosphates |

| Conditions | Long-term storage and aqueous buffer preparation |

Dictates strict procurement of the salt form and mandates specific laboratory handling protocols to ensure assay reproducibility.

Cell-Free Polymerase Kinetics

Due to its direct competitive inhibition of viral RdRp and lack of requirement for intracellular kinases, GS-443902 is the definitive choice for mapping nucleotide incorporation kinetics and calculating delayed chain termination rates (i+3) in purified enzymatic systems [1].

Cryo-EM of RdRp Complexes

GS-443902 is strictly required for structural biology workflows aiming to capture the pre- or post-incorporation states of the viral polymerase complex, as the prodrug forms cannot bind the active site mimicking the natural ATP substrate[1].

Intracellular PK LC-MS/MS Standards

Procurement of stable GS-443902 salt formulations is essential for use as an analytical reference standard to quantify the intracellular conversion efficiency of remdesivir and its analogs in peripheral blood mononuclear cells (PBMCs) and target tissues [2].

Mitochondrial Toxicity Profiling

Leveraging its extremely low incorporation rate by human POLRMT and DNA polymerase γ, GS-443902 serves as an ideal highly selective control compound in host-toxicity and off-target polymerase profiling assays [2].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

H. Efficacy and safety of the nucleoside analog GS-441524 for treatment of cats

with naturally occurring feline infectious peritonitis. J Feline Med Surg. 2019

Apr;21(4):271-281. doi: 10.1177/1098612X19825701. Epub 2019 Feb 13. PubMed PMID:

30755068; PubMed Central PMCID: PMC6435921.

2: Murphy BG, Perron M, Murakami E, Bauer K, Park Y, Eckstrand C, Liepnieks M,

Pedersen NC. The nucleoside analog GS-441524 strongly inhibits feline infectious

peritonitis (FIP) virus in tissue culture and experimental cat infection studies. Vet Microbiol. 2018 Jun;219:226-233. doi: 10.1016/j.vetmic.2018.04.026. Epub 2018 Apr 22. PubMed PMID: 29778200.

Explore Compound Types